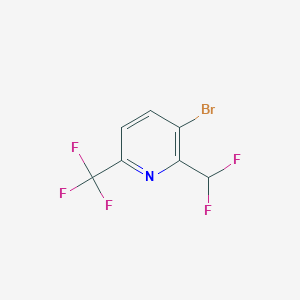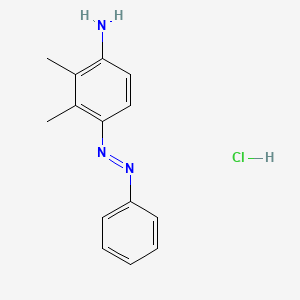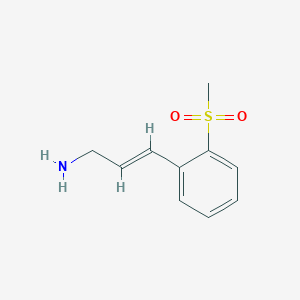
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methanesulfonylphenylacetic acid and allylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-methanesulfonylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with allylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methanesulfonylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)prop-2-en-1-amine: A structurally similar compound with a simpler backbone.
2-(2-Methanesulfonylphenyl)ethan-1-amine: Another related compound with a different carbon chain length.
Uniqueness
3-(2-Methanesulfonylphenyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(E)-3-(2-methylsulfonylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7H,8,11H2,1H3/b6-4+ |
InChI Key |
YLFWWVJHNZVMBR-GQCTYLIASA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1/C=C/CN |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


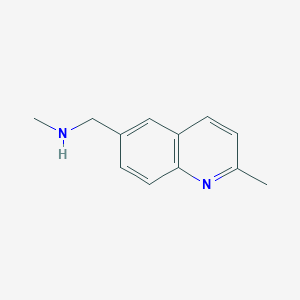
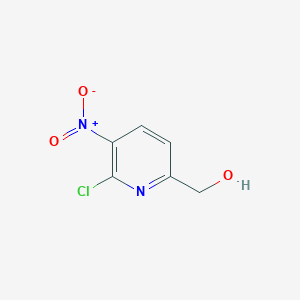
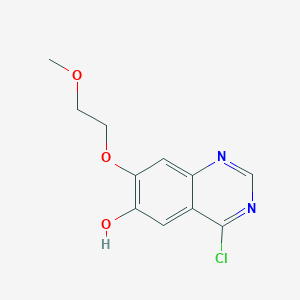
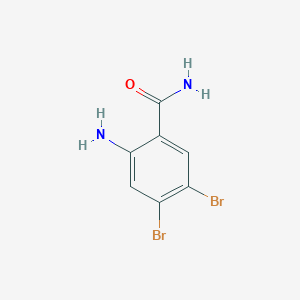
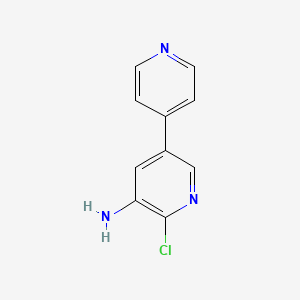
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
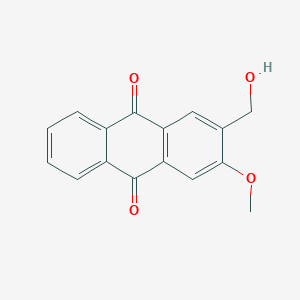
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

